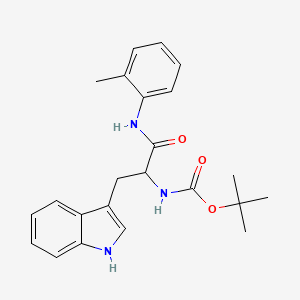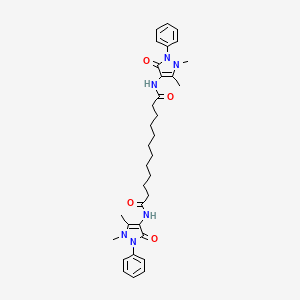![molecular formula C22H8Cl4N2O4 B11550111 2,6-bis(3,4-dichlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11550111.png)
2,6-bis(3,4-dichlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis(3,4-dichlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound known for its unique structural properties It belongs to the class of pyrroloisoindole derivatives, which are characterized by a fused ring system incorporating both pyrrole and isoindole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(3,4-dichlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves the reaction of pyromellitic dianhydride with appropriate amines under controlled conditions. One common method involves heating a mixture of pyromellitic dianhydride and 3,4-dichloroaniline in a suitable solvent, such as toluene, in the presence of a catalyst like quinoline. The reaction is carried out at elevated temperatures, often around 200-250°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2,6-bis(3,4-dichlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2,6-bis(3,4-dichlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and photovoltaic devices due to its electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
2,6-ビス(3,4-ジクロロフェニル)ピロロ[3,4-f]イソインドール-1,3,5,7(2H,6H)-テトラオンの作用機序は、酵素や受容体などの分子標的との相互作用に関係しています。この化合物は、酵素の活性部位に結合して、その活性を阻害したり、その機能を変更したりすることができます。 医薬品用途では、細胞増殖とアポトーシスに関与する細胞経路と相互作用し、その治療効果を発揮する可能性があります .
類似化合物との比較
類似化合物
- 2,6-ジベンジルピロロ[3,4-f]イソインドール-1,3,5,7(2H,6H)-テトラオン
- 2,6-ビス(4-ヒドロキシフェニル)ピロロ[3,4-f]イソインドール-1,3,5,7(2H,6H)-テトラオン
独自性
2,6-ビス(3,4-ジクロロフェニル)ピロロ[3,4-f]イソインドール-1,3,5,7(2H,6H)-テトラオンは、明確な電子特性と立体特性を与えるジクロロフェニル基の存在により、ユニークです。これらの特性は、その反応性と他の分子との相互作用に影響を与え、材料科学と医薬品化学における特定の用途にとって貴重な化合物となります。
特性
分子式 |
C22H8Cl4N2O4 |
|---|---|
分子量 |
506.1 g/mol |
IUPAC名 |
2,6-bis(3,4-dichlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C22H8Cl4N2O4/c23-15-3-1-9(5-17(15)25)27-19(29)11-7-13-14(8-12(11)20(27)30)22(32)28(21(13)31)10-2-4-16(24)18(26)6-10/h1-8H |
InChIキー |
GDYRLLPKTJLUBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC(=C(C=C5)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({N'-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11550032.png)
![[1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate](/img/structure/B11550034.png)
![4-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-N-(4-nitrophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11550047.png)
![3'-Tert-butyl 5'-ethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11550055.png)
![N-(4-methylphenyl)-4-(morpholin-4-yl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11550063.png)

![2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11550073.png)
![2,2-bis(4-methylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B11550077.png)
![N'-[(E)-[2-Hydroxy-5-({4-hydroxy-3-[(E)-{[(4-methoxyphenyl)formamido]imino}methyl]phenyl}methyl)phenyl]methylidene]-4-methoxybenzohydrazide](/img/structure/B11550084.png)
![4,4'-oxybis{N-[(E)-(2,6-dichlorophenyl)methylidene]aniline}](/img/structure/B11550097.png)
![N'-[(1E)-1-(4-Ethylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11550098.png)
![1-[4-(Decyloxy)phenyl]-3-[2-(2-fluorophenoxy)ethyl]urea](/img/structure/B11550106.png)
![N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11550114.png)

